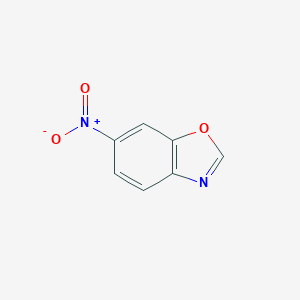
6-Nitro-1,3-benzoxazole
Vue d'ensemble
Description
6-Nitro-1,3-benzoxazole is a chemical compound that is part of the benzoxazole family, characterized by the presence of a nitro group at the 6th position of the benzoxazole ring. The nitro group is an electron-withdrawing group that can influence the chemical reactivity and physical properties of the molecule. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring, which is a five-membered ring with oxygen and nitrogen atoms.
Synthesis Analysis
The synthesis of nitro-substituted benzoxazoles, such as 6-nitro-1,3-benzoxazole, can be achieved through various methods. One approach involves the condensation of nitro-substituted derivatives of 4H-3,1-benzoxazin-4-one with different amines, such as ammonia, methylamine, and aniline, to yield nitro-substituted benzoxazoles . Another method includes the reaction of benzylidene tetralones with hydrazine in acetic acid to produce benzo[g]indazoles functionalized with nitro groups . Additionally, solid-phase synthesis techniques using 3-nitrotyrosine as a scaffold have been developed to synthesize benzoxazoles .
Molecular Structure Analysis
The molecular structure of 6-nitro-1,3-benzoxazole is influenced by the presence of the nitro group, which can affect the electron density and aromaticity of the benzoxazole ring. The nitro group is a strong electron-withdrawing group that can impact the chemical shifts in NMR spectroscopy and the absorption characteristics in UV-Vis spectroscopy . The molecular symmetry and electronic distribution in nitro-substituted aromatic compounds can also be studied using NMR and X-ray analysis to confirm the configuration of the nitro groups and the overall molecular geometry .
Chemical Reactions Analysis
Nitro-substituted benzoxazoles can undergo various chemical reactions based on their multi-centered reactivity patterns. They can participate in aromatic nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles, such as C-, N-, O-, S-, and F-nucleophiles . The nitro group can also be reduced to an amino group, which can further react to form different derivatives. For example, the nitro group in benzoxazoles can be reduced using SnCl2, followed by dehydrative cyclization to form the benzoxazole ring . The presence of the nitro group can also enable the formation of biologically active compounds through various synthetic pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-nitro-1,3-benzoxazole are influenced by the nitro group's electron-withdrawing nature. This can affect the compound's solubility, melting point, and stability. The nitro group can also confer certain biological activities to the molecule, such as antiproliferative and antibacterial properties. For instance, nitro-based indazoles, which share structural similarities with benzoxazoles, have shown activity against cancer cell lines and bacteria . The spectral properties, such as UV and NMR spectra, are also characteristic of the nitro-substituted benzoxazole structure and can be used to identify and analyze these compounds .
Applications De Recherche Scientifique
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzoxazole derivatives have been synthesized and tested for their in vitro antimicrobial activity against various bacteria and fungi .
- Methods of Application : The compounds were synthesized and their antimicrobial activity was tested using tube dilution technique. The minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .
- Results : The study indicated that certain compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .
Anticancer Activity
- Scientific Field : Oncology
- Application Summary : Certain benzoxazole derivatives have shown anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .
- Methods of Application : The in vitro anticancer activity was determined by Sulforhodamine B assay using 5-fluorouracil as a standard drug .
- Results : Some compounds demonstrated better anticancer activity compared to 5-fluorouracil .
Anti-Inflammatory Activity
- Scientific Field : Pharmacology
- Application Summary : Benzoxazole derivatives have been found to exhibit anti-inflammatory effects .
- Methods of Application : The specific methods of application and experimental procedures can vary, but typically involve in vitro and in vivo testing of the compounds’ ability to inhibit inflammatory responses .
- Results : The results have shown that certain benzoxazole derivatives can effectively reduce inflammation, although the specific outcomes can depend on the exact compound and the model of inflammation used .
Antimycobacterial Activity
- Scientific Field : Microbiology
- Application Summary : Some benzoxazole derivatives have shown antimycobacterial activity, which means they can inhibit the growth of Mycobacterium species, including those that cause tuberculosis .
- Methods of Application : This typically involves in vitro testing of the compounds against various Mycobacterium species .
- Results : Certain benzoxazole derivatives have demonstrated potent antimycobacterial activity, although the effectiveness can vary depending on the specific compound and the Mycobacterium species .
Antiparkinson Activity
- Scientific Field : Neurology
- Application Summary : Some benzoxazole derivatives have been studied for their potential use in treating Parkinson’s disease .
- Methods of Application : This typically involves in vitro and in vivo testing of the compounds’ ability to alleviate symptoms of Parkinson’s disease .
- Results : Certain benzoxazole derivatives have shown promise in this area, although more research is needed to confirm their effectiveness .
Inhibition of Hepatitis C Virus
- Scientific Field : Virology
- Application Summary : Benzoxazole derivatives have been found to inhibit the replication of the hepatitis C virus .
- Methods of Application : This typically involves in vitro testing of the compounds against the hepatitis C virus .
- Results : Some benzoxazole derivatives have demonstrated potent antiviral activity, although the effectiveness can vary depending on the specific compound .
Safety And Hazards
When handling 6-Nitro-1,3-benzoxazole, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended. All sources of ignition should be removed and personnel should be evacuated to safe areas .
Orientations Futures
Benzoxazole derivatives, including 6-Nitro-1,3-benzoxazole, continue to be a focus of research due to their wide spectrum of pharmacological activities and their use in the preparation of new biological materials . Future research may focus on developing new synthesis methods, exploring their reactivity, and investigating their biological activities .
Propriétés
IUPAC Name |
6-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNESGHWUVLNAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383427 | |
| Record name | 6-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1,3-benzoxazole | |
CAS RN |
17200-30-5 | |
| Record name | 6-Nitrobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17200-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



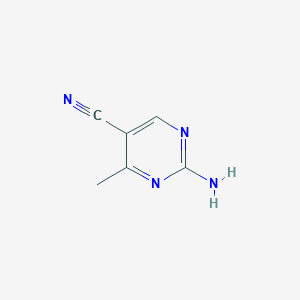

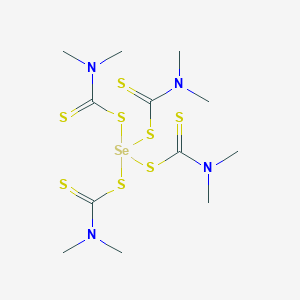
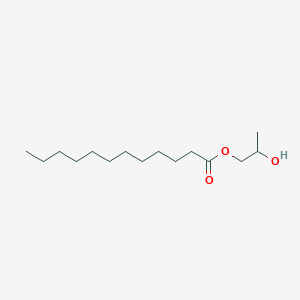
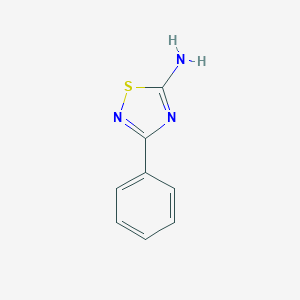
![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)
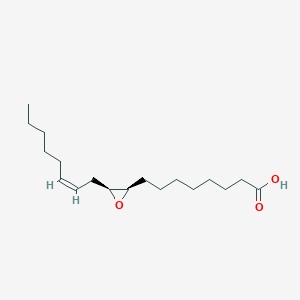
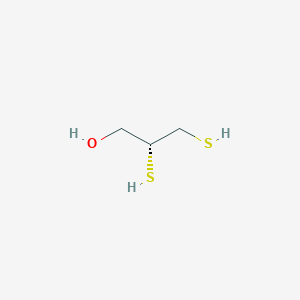
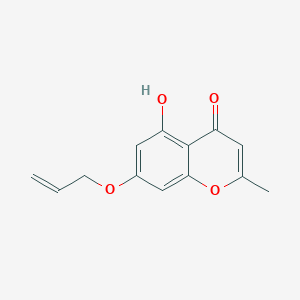
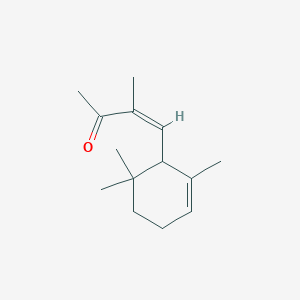
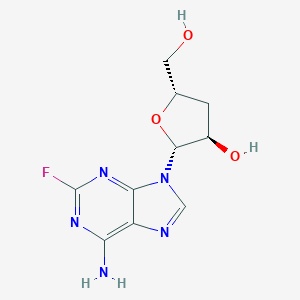
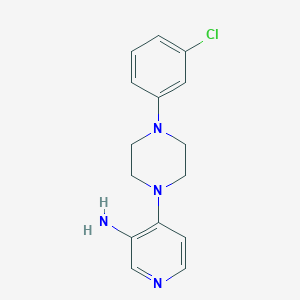
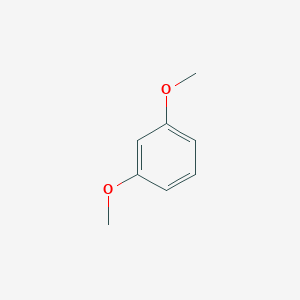
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)